(4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a complex organic molecule featuring an oxazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one typically involves multiple steps:
Formation of the Oxazolone Core: The oxazolone ring can be synthesized through a cyclization reaction involving an amino acid derivative and a carbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the tert-butylphenyl and chlorobenzyl groups can be achieved through nucleophilic substitution reactions. These steps often require the use of strong bases or catalysts to facilitate the reaction.
Benzylidene Formation: The final step involves the formation of the benzylidene moiety through a condensation reaction between the oxazolone derivative and a benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazolone ring or the benzylidene moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is of significant interest. It can be modified to enhance its biological activity and selectivity, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxazolone ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The tert-butyl and chlorobenzyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-tert-butylphenyl)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
- (4E)-2-(4-tert-butylphenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Uniqueness
Compared to similar compounds, (4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one stands out due to the presence of the chlorobenzyl group, which can significantly influence its reactivity and biological activity. The tert-butyl group also imparts steric hindrance, affecting the compound’s overall stability and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
Molecular Formula |
C27H24ClNO3 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(4E)-2-(4-tert-butylphenyl)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H24ClNO3/c1-27(2,3)21-10-8-20(9-11-21)25-29-24(26(30)32-25)16-18-6-14-23(15-7-18)31-17-19-4-12-22(28)13-5-19/h4-16H,17H2,1-3H3/b24-16+ |
InChI Key |
DJICCFLRXCVCQE-LFVJCYFKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C(=O)O2 |
Origin of Product |
United States |
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